Increased Lipophilicity (LogP) Relative to Unsubstituted Boc-Phe-OH
Boc-Phe(2-Me)-OH exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.9, which is higher than the LogP of 2.59790 reported for unsubstituted Boc-Phe-OH [1][2]. This 0.3 log unit increase reflects enhanced lipophilicity imparted by the ortho‑methyl group, which can improve membrane permeability and alter peptide-protein interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | Boc-Phe-OH (LogP = 2.59790) |
| Quantified Difference | ΔLogP ≈ +0.3 |
| Conditions | Computed by PubChem (XLogP3) and HGT-CIRS Database |
Why This Matters
Higher lipophilicity can translate to better membrane permeability and enhanced binding to hydrophobic pockets, directly influencing the pharmacokinetic and pharmacodynamic properties of the resulting peptides.
- [1] PubChem. (2024). Boc-L-2-Methylphenylalanine (CID 2761468). View Source
- [2] HGT-CIRS Database. (n.d.). Boc-Phe-OH-15N (CAS 13734-34-4). View Source
